molecular formula C23H20ClN3O4S B12039934 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate CAS No. 767320-31-0

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate

Cat. No.: B12039934
CAS No.: 767320-31-0
M. Wt: 469.9 g/mol
InChI Key: QRCIKRIWUGESCE-AFUMVMLFSA-N
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Preparation Methods

The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple stepsThe final step involves the coupling of the phenyl 3,4-dimethoxybenzoate moiety . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

767320-31-0

Molecular Formula

C23H20ClN3O4S

Molecular Weight

469.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C23H20ClN3O4S/c1-29-20-11-8-16(12-21(20)30-2)22(28)31-19-9-6-15(7-10-19)14-25-27-23(32)26-18-5-3-4-17(24)13-18/h3-14H,1-2H3,(H2,26,27,32)/b25-14+

InChI Key

QRCIKRIWUGESCE-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

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